2-chloro-5-(5-{(E)-[2-(N'-nitrocarbamimidoyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid
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Overview
Description
2-[(Z)-1-AMINO-1-(2-{(E)-1-[5-(3-CARBOXY-4-CHLOROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZINO)METHYLIDENE]-1-OXO-1-HYDRAZINIUMOLATE is a complex organic compound characterized by its unique structure, which includes a furan ring, a carboxylic acid group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-1-AMINO-1-(2-{(E)-1-[5-(3-CARBOXY-4-CHLOROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZINO)METHYLIDENE]-1-OXO-1-HYDRAZINIUMOLATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the furan ring, followed by the introduction of the chlorophenyl group and the carboxylic acid group. The final steps involve the formation of the hydraziniumolate structure through a series of condensation and oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow synthesis, which allows for the efficient and scalable production of complex organic molecules. This method can improve reaction yields and reduce the production time compared to traditional batch synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-1-AMINO-1-(2-{(E)-1-[5-(3-CARBOXY-4-CHLOROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZINO)METHYLIDENE]-1-OXO-1-HYDRAZINIUMOLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(Z)-1-AMINO-1-(2-{(E)-1-[5-(3-CARBOXY-4-CHLOROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZINO)METHYLIDENE]-1-OXO-1-HYDRAZINIUMOLATE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Z)-1-AMINO-1-(2-{(E)-1-[5-(3-CARBOXY-4-CHLOROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZINO)METHYLIDENE]-1-OXO-1-HYDRAZINIUMOLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-[(Z)-1-AMINO-1-(2-{(E)-1-[5-(3-CARBOXY-4-CHLOROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZINO)METHYLIDENE]-1-OXO-1-HYDRAZINIUMOLATE: Similar in structure but may have different functional groups or substituents.
Furan Derivatives: Compounds containing the furan ring with various substituents.
Chlorophenyl Compounds: Compounds with a chlorophenyl group, which can exhibit similar chemical properties.
Uniqueness
The uniqueness of 2-[(Z)-1-AMINO-1-(2-{(E)-1-[5-(3-CARBOXY-4-CHLOROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZINO)METHYLIDENE]-1-OXO-1-HYDRAZINIUMOLATE lies in its specific combination of functional groups and its potential applications across multiple fields. Its complex structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C13H10ClN5O5 |
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Molecular Weight |
351.70 g/mol |
IUPAC Name |
2-chloro-5-[5-[(E)-[[(Z)-N'-nitrocarbamimidoyl]hydrazinylidene]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C13H10ClN5O5/c14-10-3-1-7(5-9(10)12(20)21)11-4-2-8(24-11)6-16-17-13(15)18-19(22)23/h1-6H,(H,20,21)(H3,15,17,18)/b16-6+ |
InChI Key |
LZJBKCBKMYNOLU-OMCISZLKSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)/C=N/N/C(=N\[N+](=O)[O-])/N)C(=O)O)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=NNC(=N[N+](=O)[O-])N)C(=O)O)Cl |
Origin of Product |
United States |
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